molecular formula C12H17ClF3N B1459564 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride CAS No. 667916-89-4

3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride

Cat. No. B1459564
CAS RN: 667916-89-4
M. Wt: 267.72 g/mol
InChI Key: DEJSGSPPVHKQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, also known as SR-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective serotonin reuptake inhibitor, which means that it can regulate the levels of serotonin in the brain. In

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride involves the inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a significant role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride increases the level of this neurotransmitter in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride are primarily related to its role as a selective serotonin reuptake inhibitor. The compound has been found to increase the level of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. Additionally, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been found to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments include its potency as a selective serotonin reuptake inhibitor, its low affinity for other neurotransmitter receptors, and its ability to increase the level of serotonin in the brain. However, there are also limitations to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, including its potential for toxicity and the need for careful dosage control.

Future Directions

There are several future directions for research related to 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride. One area of focus could be the investigation of its potential as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted to determine the optimal dosage and duration of treatment for depression and anxiety disorders. Finally, the potential for toxicity and long-term side effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride should be investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its ability to selectively inhibit serotonin reuptake has led to its investigation as a potential treatment for depression and anxiety disorders. While there are advantages to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research should focus on further investigating the potential of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a treatment for psychiatric disorders and ensuring its safety for use in humans.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been used in various scientific research applications, including the study of depression, anxiety, and other psychiatric disorders. It has been found to be a potent inhibitor of serotonin reuptake, which can help regulate the levels of this neurotransmitter in the brain. This has led to the investigation of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a potential treatment for depression and anxiety disorders.

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-11(16,4-2)9-5-7-10(8-6-9)12(13,14)15;/h5-8H,3-4,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJSGSPPVHKQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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